molecular formula C19H14N2O5S B2711264 3-(2-(4-nitrophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one CAS No. 337353-37-4

3-(2-(4-nitrophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one

Cat. No. B2711264
CAS RN: 337353-37-4
M. Wt: 382.39
InChI Key: KQULXHMRAVGTHT-UHFFFAOYSA-N
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Description

The compound “3-(2-(4-nitrophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one” is a complex organic molecule. It contains a thiazolidine ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . It also has a chromen-2-one structure, which is a type of oxygen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazolidine ring and the chromen-2-one structure would be key features .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The nitrophenyl group could potentially undergo reactions such as reduction .

Scientific Research Applications

Antimicrobial Applications

One significant application involves the synthesis and characterization of coumarin-thiazole derivatives, showcasing their potential in antimicrobial activities. The derivative 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one was integrated into polyurethane coatings, demonstrating substantial antimicrobial effects against various microorganisms. This application is particularly relevant in developing antimicrobial surfaces and materials, highlighting the compound's utility in healthcare settings to prevent microbial infections (El‐Wahab et al., 2014).

Fluorescent Probing for Hypoxic Cells

Another application is found in the development of fluorescent probes for biomedical research. A specific derivative, 2-(4-(dimethylamino)phenyl)-3-((1-methyl-4-nitro-1H-imidazol-5-yl)methoxy)-6,8-bis(morpholinomethyl)-4H-chromen-4-one, was designed for the selective detection of hypoxic cells. Its mechanism relies on nitroreductase-catalyzed reduction, making it a valuable tool for imaging disease-relevant hypoxia in tumor cells. This application underscores the potential of such compounds in diagnostic imaging and understanding cellular environments (Feng et al., 2016).

Synthesis of Biologically Active Structures

The compound and its derivatives serve as precursors in synthesizing biologically active structures. A novel synthesis approach developed 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones via a four-component reaction involving substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate. This method highlights the versatility of these compounds in creating complex molecules with potential biomedical applications (Zhou et al., 2013).

Molecular and Supramolecular Structures

Research into the molecular and supramolecular structures of related derivatives, such as 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, provides insights into their chemical behavior and potential applications in material science. These studies offer foundational knowledge for designing compounds with specific physical and chemical properties (Padilla-Martínez et al., 2011).

Thiol Detection and Visualization

A thiol-chromene "click" reaction-based approach was developed for rapid, sensitive, near-infrared (NIR) fluorescent detection of thiols. This method has significant implications for studying thiol-related pathological processes and diseases, offering a novel tool for biomedical research and diagnostics (Yang et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal uses, its mechanism of action would involve how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research on this compound could involve further studies on its synthesis, properties, and potential applications. This could include exploring its potential uses in fields such as medicine or materials science .

properties

IUPAC Name

3-[2-(4-nitrophenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5S/c22-17(15-11-13-3-1-2-4-16(13)26-19(15)23)20-9-10-27-18(20)12-5-7-14(8-6-12)21(24)25/h1-8,11,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQULXHMRAVGTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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